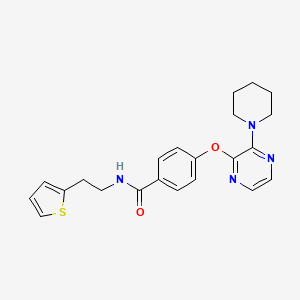
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic routes, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N4O3, with a molecular weight of 432.5 g/mol. The IUPAC name is N-[(3-ethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide . The structural details are critical for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[(3-ethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
| InChI Key | SDJAJTFMQVVKJT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions such as the coupling of piperidine derivatives with pyrazine and benzamide moieties. One common method includes using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent to facilitate the reaction between various functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways associated with various diseases, although the precise mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For example, a series of piperidine-based compounds have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Such findings suggest that the target compound may possess similar properties due to structural similarities.
Enzyme Inhibition
Compounds in the same class have been evaluated for their inhibitory effects on various enzymes. For instance, some piperidine derivatives demonstrated strong inhibition against acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections respectively . This suggests that the target compound may also function as an enzyme inhibitor.
Case Studies
Several studies have highlighted the potential applications of compounds related to This compound :
- Anti-tubercular Activity : In a study focused on synthesizing anti-tubercular agents, compounds structurally related to our target exhibited significant activity against Mycobacterium tuberculosis with low cytotoxicity against human cells .
- Antioxidant Properties : Another study evaluated piperidine derivatives for their antioxidant activities, suggesting potential therapeutic applications in oxidative stress-related disorders .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that similar compounds displayed moderate to high potency in inhibiting RET kinase activity, which is relevant for cancer therapies .
Propriétés
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-21(24-11-10-19-5-4-16-29-19)17-6-8-18(9-7-17)28-22-20(23-12-13-25-22)26-14-2-1-3-15-26/h4-9,12-13,16H,1-3,10-11,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFAAVZJOZNLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














